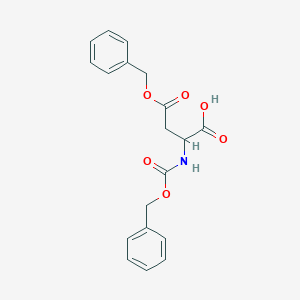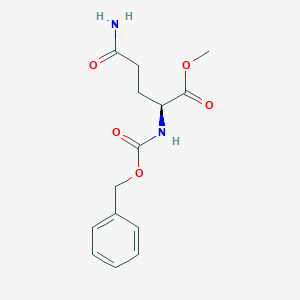
Z-Gln-ome
Overview
Description
It is commonly used in peptide synthesis and has applications in various fields such as drug development, environmental management, and industrial processes. The compound is characterized by its ability to form stable peptide bonds, making it a valuable tool in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gln-ome can be synthesized through the enzymatic crosslinking of gelatin polymers via microbial transglutaminase. This process involves the integration of this compound into gelatin polymers, creating dynamic π–π stacking interactions that enhance the mechanical and conductive properties of the resulting hydrogels . The reaction conditions typically involve a temperature of 37°C and a pH of 6.0, with the use of reagents such as hydroxylamine and calcium chloride .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial transglutaminase to catalyze the formation of isopeptide bonds between glutamine and lysine residues. This enzymatic process is efficient and can be scaled up for large-scale production . The use of microbial transglutaminase allows for the production of this compound with high purity and yield, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
Z-Gln-ome undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ruthenium (VIII), leading to the formation of novel side chains.
Reduction: Reduction reactions involving this compound can result in the formation of various amino acid derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydroxylamine, calcium chloride, and ruthenium (VIII). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various peptide derivatives and amino acid analogs. These products are valuable in biochemical research and industrial applications due to their stability and bioactivity .
Scientific Research Applications
Z-Gln-ome has a wide range of scientific research applications, including:
Chemistry: It is used in peptide synthesis and the development of novel peptide-based materials.
Biology: this compound is utilized in studies involving protein modification and enzyme activity.
Industry: this compound is used in the production of conductive hydrogels and other advanced materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of Z-Gln-ome involves its ability to form stable peptide bonds through enzymatic crosslinking. Microbial transglutaminase catalyzes the acyl transfer reaction between the γ-carboxyamide groups of glutamine and primary amines, resulting in the formation of isopeptide bonds . This process enhances the mechanical and conductive properties of the resulting materials, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy-L-glutamic acid: Similar to Z-Gln-ome, this compound is used in peptide synthesis and has applications in biochemical research.
N-Carbobenzoxy-L-asparagine methyl ester: Another derivative used in peptide synthesis, with similar properties and applications.
Uniqueness of this compound
This compound is unique due to its ability to form stable peptide bonds and enhance the mechanical and conductive properties of materials through enzymatic crosslinking. This makes it a valuable tool in the development of advanced materials and peptide-based therapeutics .
Properties
IUPAC Name |
methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQIOYVRJQLOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?
A: The researchers used this compound [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in this compound with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



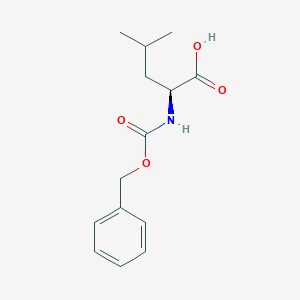
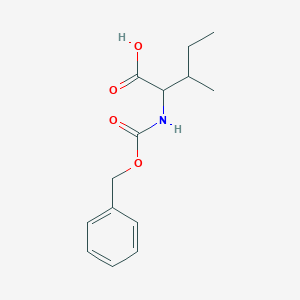
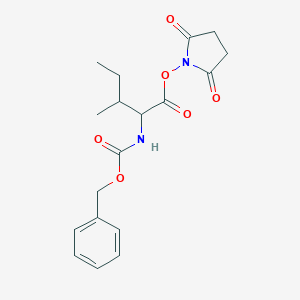
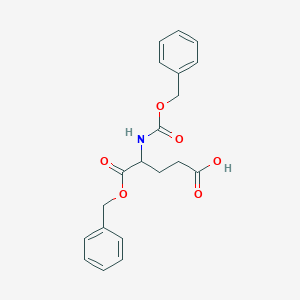
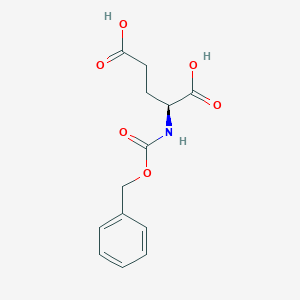

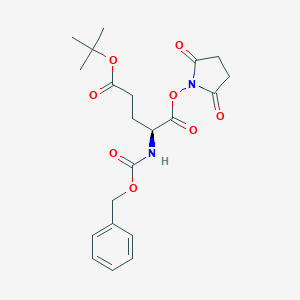

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)


